Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Amine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a piperidine ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-9-19-11-13(17)10-12-4-6-16-7-5-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
IRPWALRVTSEAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC2CCNCC2 |
Origin of Product |
United States |
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